N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide
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Overview
Description
Etazene (IUPAC name: 2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine, also known as etodesnitazene, desnitroetonitazene) is a benzimidazole-derived synthetic opioid with a chemical structure and pharmacological similarities to drugs under Schedule I . It’s a synthetic opioid that has recently been introduced on the illegal drug market .
Scientific Research Applications
Metabolism of Chloroacetamide Herbicides in Human and Rat Liver Microsomes : This study investigated the metabolic pathways of chloroacetamide herbicides, focusing on their carcinogenic properties in rats and the complex metabolic activation pathways that lead to DNA-reactive dialkylbenzoquinone imine. The research findings could inform studies on related acetamide derivatives, including their metabolic processing and potential toxicological implications (Coleman et al., 2000).
Synthesis and Pharmacological Evaluation of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl Sulfide (BPTES) Analogs : This research explored the design and synthesis of BPTES analogs as glutaminase inhibitors, highlighting the process of creating more potent inhibitors with improved drug-like properties. Such studies provide a foundation for the synthesis and evaluation of novel acetamide derivatives for therapeutic applications (Shukla et al., 2012).
Anticonvulsant Activity of Omega-(1H-1-imidazolyl)-N-phenylalkanoic Acid Amide Derivatives : The research focused on the synthesis and evaluation of anticonvulsant properties of specific amide derivatives, contributing to the understanding of how structural modifications in amide compounds can influence their pharmacological activity (Aktürk et al., 2002).
Computational and Pharmacological Evaluation of Heterocyclic 1,3,4-Oxadiazole and Pyrazoles : This study involved the computational and pharmacological assessment of novel derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions. Such comprehensive evaluations are crucial for developing new therapeutic agents based on acetamide derivatives (Faheem, 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, and 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Similar compounds have been found to have various biological effects . More research is needed to understand the specific effects of this compound.
Action Environment
The environment can significantly influence the action of similar compounds
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-16-10-8-15(9-11-16)23-17(20-21-22-23)13-19-18(24)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLRSPGGBNDDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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